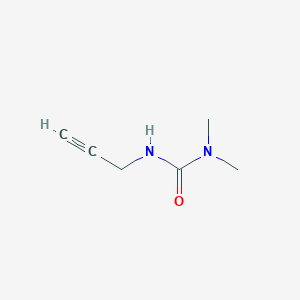
1,1-Dimethyl-3-(prop-2-yn-1-yl)urea
概要
説明
1,1-Dimethyl-3-(prop-2-yn-1-yl)urea is a compound used in scientific research. It has a molecular weight of 126.16 and a molecular formula of C6H10N2O .
Physical and Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as boiling point are not provided in the search results.科学的研究の応用
Skin Penetration Enhancement
Urea derivatives, including 1,1-Dimethyl-3-(prop-2-yn-1-yl)urea, have been investigated for their role as skin penetration enhancers. A study by Williams and Barry (1989) found that urea analogues, when delivered from propylene glycol, significantly enhanced the permeation of 5-fluorouracil by six times, highlighting their potential in transdermal drug delivery systems (Williams & Barry, 1989).
Unfolding and Complexation of Ureas
Research by Corbin et al. (2001) delved into the conformational studies of heterocyclic ureas, revealing their capacity to unfold and form multiply hydrogen-bonded complexes. This property suggests applications in the design of self-assembling materials and mimics biological processes like the peptide helix-to-sheet transition (Corbin et al., 2001).
Guest Encapsulation
The work by Ebbing et al. (2002) on resorcinarenes containing urea bridges demonstrated their ability to form self-assembled dimeric capsules capable of encapsulating guest molecules. This characteristic is critical for the development of molecular containers and drug delivery systems (Ebbing et al., 2002).
Catalytic Synthesis of Cyclic Ureas
Fang Qian and colleagues (1999) explored the catalytic oxidative carbonylation of diamines to cyclic ureas. Their findings contribute to the field of synthetic organic chemistry, offering a method for producing cyclic ureas, which are valuable intermediates in pharmaceutical synthesis (Qian et al., 1999).
特性
IUPAC Name |
1,1-dimethyl-3-prop-2-ynylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4-5-7-6(9)8(2)3/h1H,5H2,2-3H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABKXCLVIQJWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
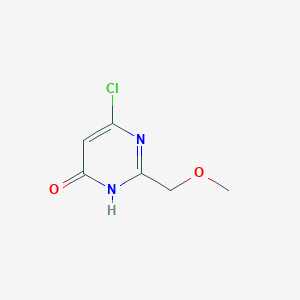
![5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one](/img/structure/B2670211.png)
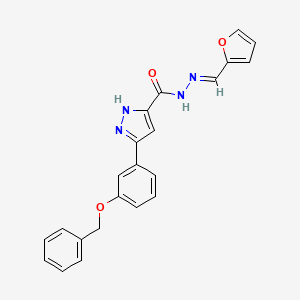



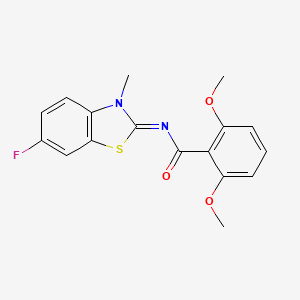
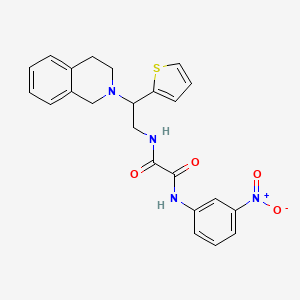

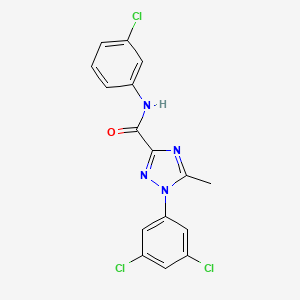
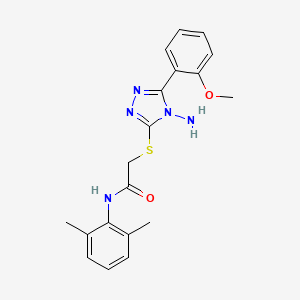
![Tert-butyl 4-[(3-tert-butyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2670228.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B2670229.png)
![ethyl 1-methyl-4-oxo-3aH-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2670231.png)
